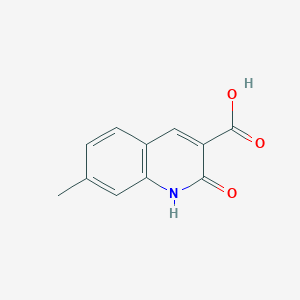

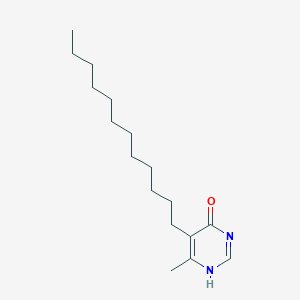

2-Hydroxy-7-methylquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sorption Studies

This compound has been utilized in studies to understand the sorption of ionizable organic compounds to estuarine sediment . This is crucial for environmental chemistry and pollution control, as it helps in predicting the fate and transport of organic pollutants in aquatic systems.

Synthesis of Zinc (II)-Quinoxaline Complexes

It serves as a precursor in the preparation of Zinc (II)-quinoxaline complexes. These complexes have been characterized by X-ray crystallography and fluorescence spectroscopy, which are important techniques in inorganic chemistry and material science for understanding the structure and properties of metal-organic frameworks .

Antibacterial Agents

Derivatives of quinoline carboxylic acids, which include the 2-Hydroxy-7-methylquinoline-3-carboxylic acid, have shown antibacterial activity. The synthesis and evaluation of these compounds contribute to the development of new antibacterial drugs, which is significant in the fight against antibiotic-resistant bacteria .

Chemical Synthesis Improvement

The compound has been mentioned in the context of improving the yield and practicality of chemical reactions. Specifically, using enaminone as a replacement for 1,3-dicarbinols in certain syntheses can lead to better outcomes, which is valuable for pharmaceutical manufacturing and organic synthesis .

Bioactive Heterocyclic Compounds

Quinoline and its derivatives are a vital nucleus in several natural products and medicinal compounds. The compound can be used in the synthesis of bioactive heterocyclic compounds that have various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .

Nucleophilic and Electrophilic Substitution Reactions

Due to its structural similarity to benzene and pyridine ring systems, 2-Hydroxy-7-methylquinoline-3-carboxylic acid can undergo nucleophilic and electrophilic substitution reactions. This makes it a versatile building block in organic chemistry for constructing complex molecules .

特性

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAQYUDMBYSMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354999 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7-methylquinoline-3-carboxylic acid | |

CAS RN |

101133-49-7 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)